![molecular formula C8H6F5NO B1411294 2-Difluoromethoxy-4-(trifluoromethyl)aniline CAS No. 1803781-52-3](/img/structure/B1411294.png)
2-Difluoromethoxy-4-(trifluoromethyl)aniline
Overview
Description
“2-Difluoromethoxy-4-(trifluoromethyl)aniline” is a chemical compound with the linear formula F2CHOC6H4NH2 . It has a molecular weight of 159.13 . This compound is part of the class of organic compounds known as anilines .
Synthesis Analysis
The synthesis of similar compounds involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible . Another method involves the addition of sodium ferrate and sodium bromide as auxiliary reaction mixture, heated to 95 °C for 4 h, then sodium amide is added .Molecular Structure Analysis
The molecular structure of “2-Difluoromethoxy-4-(trifluoromethyl)aniline” can be represented by the SMILES stringNc1ccccc1OC(F)F
. The InChI key for this compound is CGNAIUUCOVWLLL-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“2-Difluoromethoxy-4-(trifluoromethyl)aniline” is a liquid at room temperature . It has a refractive index of 1.505 (lit.) and a boiling point of 205 °C (lit.) . The density of this compound is 1.272 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Structure Analysis
The chemical structure and synthesis processes of compounds related to 2-difluoromethoxy-4-(trifluoromethyl)aniline have been a focus of research. Grocock et al. (1971) discussed the synthesis of related compounds and the relevance of steric factors and intramolecular hydrogen bonding in these processes (Grocock et al., 1971). Additionally, Arjunan et al. (2011) conducted spectroscopic and quantum chemical studies on closely related compounds to understand their vibrational, structural, and thermodynamic characteristics (Arjunan, T. Rani, & S. Mohan, 2011).
Applications in Material Science
In the field of material science, the derivatives of compounds similar to 2-difluoromethoxy-4-(trifluoromethyl)aniline have been explored for their potential use. For instance, Miyajima et al. (1995) synthesized derivatives exhibiting stable smectic phases, which could be crucial for developing new materials with specific liquid crystalline properties (Miyajima et al., 1995).
Role in Chemical Synthesis
The role of related anilines in the synthesis of other complex molecules has been extensively studied. Marull et al. (2004) described a method for synthesizing 4-trifluoromethyl-2(1H)-quinolinones, showcasing the versatility of these compounds in chemical synthesis (Marull, Lefebvre, & M. Schlosser, 2004).
Nonlinear Optical Materials
The potential of related compounds as nonlinear optical materials has also been researched. Arivazhagan et al. (2012) studied the first-order hyperpolarizability of 4-chloro-2-(trifluoromethyl) aniline, which is a significant property for applications in nonlinear optics (Arivazhagan, V. Subhasini, & A. Austine, 2012).
Electrophotography Applications
Matsui et al. (1993) synthesized N-(Nitrofluorenylidene)anilines, including 2-trifluoromethyl derivatives, for use as electron transport materials in electrophotography, demonstrating the applicability of these compounds in imaging technologies (Matsui, Katsuyuki Fukuyasu, K. Shibata, & H. Muramatsu, 1993).
Safety and Hazards
This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is hazardous if swallowed, in contact with skin, or inhaled . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .
properties
IUPAC Name |
2-(difluoromethoxy)-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10)15-6-3-4(8(11,12)13)1-2-5(6)14/h1-3,7H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHJMQFAKPWJAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Difluoromethoxy-4-(trifluoromethyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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